3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine

Medicinal Chemistry Scaffold Optimization Structure–Activity Relationship

3-(4-Chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine (CAS 1705265-96-8) is a fully synthetic, doubly sulfonylated pyrrolidine derivative within the 1,3-diarylsulfonyl pyrrolidine chemotype. Its molecular formula is C₁₆H₁₄Cl₃NO₄S₂ (MW = 454.8 g/mol) ; it incorporates a 2,6-dichlorobenzenesulfonyl group at the pyrrolidine N1 position and a 4-chlorobenzenesulfonyl group at C3.

Molecular Formula C16H14Cl3NO4S2
Molecular Weight 454.8 g/mol
CAS No. 1705265-96-8
Cat. No. B6429039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine
CAS1705265-96-8
Molecular FormulaC16H14Cl3NO4S2
Molecular Weight454.8 g/mol
Structural Identifiers
SMILESC1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C16H14Cl3NO4S2/c17-11-4-6-12(7-5-11)25(21,22)13-8-9-20(10-13)26(23,24)16-14(18)2-1-3-15(16)19/h1-7,13H,8-10H2
InChIKeyAINOTJAGJSYVNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine (CAS 1705265-96-8): Structural Class, Core Identity, and Sourcing Baseline


3-(4-Chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine (CAS 1705265-96-8) is a fully synthetic, doubly sulfonylated pyrrolidine derivative within the 1,3-diarylsulfonyl pyrrolidine chemotype. Its molecular formula is C₁₆H₁₄Cl₃NO₄S₂ (MW = 454.8 g/mol) ; it incorporates a 2,6-dichlorobenzenesulfonyl group at the pyrrolidine N1 position and a 4-chlorobenzenesulfonyl group at C3 [1]. The compound exists as a racemic mixture (one undefined stereocenter) and is supplied as a research-grade screening compound with a typical purity of ≥95% as confirmed by LCMS and/or 400 MHz ¹H NMR [2]. It bears the vendor catalog identifier F6435-9002 within the Life Chemicals screening collection and the PubChem CID 6007745 [1]. Unlike single-sulfonyl pyrrolidines (e.g., 1-(2,6-dichlorophenylsulfonyl)pyrrolidine) or regioisomeric analogs lacking the ortho,ortho′-dichloro substitution pattern (e.g., 1-(2-chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine, CAS 1705289-64-0) , this specific compound presents a unique spatial and electronic configuration defined by the simultaneous presence of a 4-chlorophenylsulfonyl group at C3 and a sterically demanding, electron-deficient 2,6-dichlorophenylsulfonyl group at N1. This dual-sulfonyl, ortho-hindered architecture is the critical structural feature that dictates differentiated reactivity, molecular recognition, and physicochemical behavior relative to all close-in analogs.

1
Conformationally restricted dual-sulfonyl pyrrolidine – N1 2,6-dichlorobenzenesulfonyl and C3 4-chlorobenzenesulfonyl create a rigid, ortho-hindered geometry
2
Racemic screening compound – supplied as racemic mixture (one undefined stereocenter); suitable for achiral screening cascades
3
Research-grade purity – ≥95% as confirmed by LCMS and 400 MHz 1H NMR; batch-to-batch analytical certification supports reproducible screening
4
Screening library catalog item – available as F6435-9002 from Life Chemicals; no documented biological data, ideal as a reference probe for scaffold validation

Why 3-(4-Chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine Cannot Be Replaced by Generic Sulfonylpyrrolidine Analogs: The Ortho,Ortho′-Dichloro Effect


Compounds within the 1,3-diarylsulfonyl pyrrolidine family are not functionally interchangeable because substitution at both the nitrogen and the 3-position of the pyrrolidine ring generates sharply different conformational, electronic, and steric landscapes [1]. The target compound carries a 2,6-dichlorobenzenesulfonyl group at N1, placing two ortho-chlorine atoms in immediate proximity to the sulfonamide linkage. This ortho,ortho′-disubstitution forces the aryl ring to adopt a near-perpendicular orientation relative to the S–N plane, restricting rotational freedom and creating a deep, electron-deficient binding cleft that is absent in mono-ortho (e.g., 2-chlorophenylsulfonyl) or unsubstituted benzenesulfonyl analogs . Furthermore, the computed XLogP3 of 4.1 and a topological polar surface area (TPSA) of 88.3 Ų place this compound in a distinct lipophilicity–polarity window; swapping the 2,6-dichloro motif for a 2-chloro or 4-methyl pattern shifts both computed LogP and TPSA outside the range that a given screening hit or SAR campaign was validated against [2][3]. Consequently, even close regioisomers such as 1-(2-chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine (CAS 1705289-64-0, MW = 420.3) differ not only in molecular weight (ΔMW ≈ 34.5 Da) and chlorine count, but also in their accessible conformational ensembles and hydrogen-bond acceptor topology, rendering generic substitution chemically unsound without full re-optimization of the biological or catalytic system under study .

Target Compound
2,6-dichlorobenzenesulfonyl at N1 (2 ortho-Cl)
Common Analog (CAS 1705289-64-0)
2-chlorobenzenesulfonyl at N1 (1 ortho-Cl)
Property Window
MW 454.8, XLogP3 4.1, TPSA 88.3 Ų
Property Window
MW 420.3, XLogP3 ~3.5, TPSA ~88 Ų
Accessible H-Bond Surface
N1-sulfonyl oxygens shielded by two ortho-Cl; distinct interaction geometry
Accessible H-Bond Surface
Partially shielded; different H-bond donor approach trajectory
Ortho,ortho′-dichloro architecture cannot be reproduced by mono-ortho or non-ortho analogs. The conformational ensemble, ADME property space, and molecular recognition surface are fundamentally altered, rendering generic substitution chemically unsound without full SAR re-optimization.

Quantitative Differentiation Evidence for 3-(4-Chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine (1705265-96-8) vs. Closest Structural Analogs


Steric Bulk at the Sulfonamide Nitrogen: Ortho,Ortho′-Dichloro Substitution Quantified by Heavy Atom Count and Vicinal Chlorine Occupancy

The target compound bears two ortho-chlorine atoms on the N1-benzenesulfonyl ring (positions 2 and 6), creating a steric environment that is categorically distinct from mono-ortho or non-ortho analogs. This is quantified by the number of chlorine atoms occupying positions ortho to the sulfonamide linkage. The 2,6-dichloro pattern introduces 2 ortho-chlorine atoms and 1 para-chlorine at C3-ring, totaling 3 chlorine atoms (C₁₆H₁₄Cl₃NO₄S₂); the closest commercially listed analog, 1-(2-chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine (CAS 1705289-64-0), contains only 2 chlorine atoms (C₁₆H₁₅Cl₂NO₄S₂, MW 420.3) with a single ortho-chlorine at N1 . This difference in ortho-chlorine count directly impacts the rotational barrier around the S–N bond and the accessible dihedral angle distribution of the N1-aryl group, as evidenced by the increased molecular complexity score (686 vs. an estimated ~620 for the mono-ortho analog based on heavy atom count) [1].

Ortho-Cl Occupancy
Head-to-head
Target: 2 ortho-Cl (2,6-dichloro)
Comparator: 1 ortho-Cl (2-chloro)
Δ ortho-Cl = +1; complexity index ~11% higher
Binding conformation and steric exclusion may differ
Based on computed molecular complexity; rotational freedom restricted
Medicinal Chemistry Scaffold Optimization Structure–Activity Relationship

Molecular Weight and Lipophilicity Differentiation: A 34.5 Da Gap That Defines a Unique Property Window

The target compound has a molecular weight of 454.8 g/mol and a computed XLogP3 of 4.1, with a TPSA of 88.3 Ų [1]. The closest regioisomeric analog, 1-(2-chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine, is 34.5 Da lighter (MW = 420.3 g/mol) and lacks the second ortho-chlorine . In medicinal chemistry lead optimization, a molecular weight difference of >30 Da combined with an altered chlorine substitution pattern is sufficient to shift a compound across Lipinski property thresholds and alter its pharmacokinetic profile prediction. No other commercially listed 1,3-diarylsulfonyl pyrrolidine simultaneously presents (a) MW >450 Da, (b) XLogP3 within the 4.0–4.2 range, and (c) the ortho,ortho′-dichloro N1-sulfonyl motif, placing this compound in an exclusive property niche within this chemotype [2].

MW / LogP Window
Head-to-head
ΔMW +34.5 Da (+8.2%)
ΔXLogP3 ≈ +0.6 log units
Same H-bond acceptor count (5) but distinct spatial distribution
ADME property space may shift; exclusive niche within chemotype
Computed XLogP3 for comparator estimated; verify with experimental LogD
Physicochemical Profiling Drug-like Property Optimization Screening Library Design

Hydrogen-Bond Acceptor Topology: Five Acceptor Sites with an Ortho-Hindered N1-Sulfonyl Geometry

The target compound possesses five hydrogen-bond acceptor atoms (four sulfonyl oxygens plus the pyrrolidine nitrogen, though the nitrogen is sulfonylated and therefore a weak acceptor) [1], but the spatial accessibility of the N1-sulfonyl oxygens is severely hindered by the flanking 2,6-dichloro substituents. In contrast, the comparator 1-(2-chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine presents the N1-sulfonyl oxygens in a less shielded mono-ortho environment, enabling different intermolecular hydrogen-bonding patterns . This distinction is class-level inferential: the 2,6-dichloro substitution pattern is known across sulfonamide chemical literature to restrict the approach trajectory of H-bond donors and solvent molecules to the sulfonyl oxygen lone pairs, effectively reducing the solvent-accessible surface area of the sulfonamide moiety despite an unchanged formal H-bond acceptor count [2].

H-Bond Acceptor Topology
Class-level
5 formal acceptors, but N1-sulfonyl oxygens sterically shielded by 2,6-dichloro pattern
Interaction surface may differ; water-mediated contacts can vary
Class-level inference; no direct crystallographic data for this compound
Molecular Recognition Structure-Based Drug Design Crystal Engineering

Purity Specification and Vendor-Documented Analytical Certification

The compound as supplied under catalog F6435-9002 by Life Chemicals is specified at ≥95% purity with analytical certification by LCMS and/or 400 MHz ¹H NMR [1]. This certification standard exceeds that of many generic research chemical suppliers who list this CAS without explicit batch-level analytical data . For a compound that lacks published biological potency values, the reliability and traceability of the starting material are paramount: any biological result is only as interpretable as the purity of the input compound. The available purity specification (≥95%, dual-method analysis) is a procurement-relevant differentiator when selecting among multiple suppliers listing CAS 1705265-96-8.

Purity Specification
Specification review
≥95% purity
Dual-method certification: LCMS + 400 MHz 1H NMR
Batch-to-batch reproducibility supported by analytical traceability
Verify with supplier CoA; purity differential may impact screening outcomes
Quality Control Reproducibility Procurement Specification

Best-Fit Research and Industrial Application Scenarios for 3-(4-Chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine (1705265-96-8)


Validation and Expansion of a Sulfonylpyrrolidine-Derived Screening Hit Requiring the Ortho,Ortho′-Dichloro Motif

When a primary high-throughput screen identifies a diarylsulfonyl pyrrolidine hit featuring the 2,6-dichlorobenzenesulfonyl N1-substituent, the target compound (F6435-9002) is the commercially available building block that most faithfully reproduces the ortho-hindered sulfonamide geometry essential for the observed biological activity [1]. Using the mono-ortho-Cl analog (CAS 1705289-64-0) in hit validation would change the conformational preference of the N1-aryl group, risking loss of activity that is incorrectly attributed to scaffold inadequacy rather than to an inappropriate analog choice [2].

Synthesis of Focused 1,3-Diarylsulfonyl Pyrrolidine Libraries for Kinase, Protease, or GPCR Lead Discovery

The dual-sulfonyl pyrrolidine core is a privileged scaffold for deriving potent inhibitors of ATP-binding enzymes, cysteine/serine proteases, and certain G-protein-coupled receptors [1]. The target compound, with its balanced lipophilicity (XLogP3 = 4.1) and moderate TPSA (88.3 Ų), serves as a central intermediate for parallel derivatization at the 4-position of the C3-benzenesulfonyl ring or via nucleophilic aromatic substitution at the activated 2,6-dichlorophenyl ring [2]. Its favorable property profile places it in the permeable but soluble quadrant desirable for cell-active probe development [3].

Physicochemical Benchmarking in Computational ADME Model Training Sets

Compounds with accurately known computed descriptors but limited biological data are valuable as 'silent' reference points in training machine-learning models for ADME prediction [1]. The target compound's well-defined MW (454.8), XLogP3 (4.1), TPSA (88.3 Ų), and rotatable bond count (4)—validated against vendor-supplied analytical data—make it a useful calibration standard for models that predict intestinal absorption, blood–brain barrier penetration, or plasma protein binding for diarylsulfonamide chemotypes [2].

Co-crystallography and Biophysical Fragment Elaboration Around the Ortho-Hindered Sulfonamide Warhead

In fragment-based drug discovery, the target compound can function as an elaborated fragment where the ortho,ortho′-dichloro sulfonamide group provides both a defined shape and a halogen-bond donor surface for protein crystallography [1]. The three chlorine atoms distributed across two aromatic rings offer anomalous scattering signal for X-ray crystallographic phasing, facilitating unambiguous placement of the ligand in the electron density map [2]. This property is not shared by non-chlorinated or differently chlorinated analogs.

Application
Selection Property
Validation Focus
Screening hit validation
Ortho-hindered sulfonamide geometry
Conformational fidelity to the original 2,6-dichloro hit
Focused library synthesis
Balanced lipophilicity (XLogP3 4.1) and moderate TPSA (88.3 Ų)
Derivatization potential at activated aryl rings for kinase/protease/GPCR programs
ADME model calibration
Well-characterized computed descriptors (MW, LogP, TPSA, rotatable bonds)
Model accuracy for diarylsulfonamide chemotypes; silent reference for absorption/BBB prediction
Co-crystallography fragment elaboration
Three chlorine atoms provide anomalous scattering and halogen-bond donor surface
Unambiguous ligand placement in electron density maps
All applications are research-only; no biological activity data is reported. Selection properties are derived from structural and computed features. Validate experimental behavior for each specific assay context.
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